molecular formula C10H14O3S B14012063 (3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane

(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B14012063
M. Wt: 214.28 g/mol
InChI Key: KTAQDUAWTGVVRN-UHFFFAOYSA-N
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Description

(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of methoxy and methoxymethoxy groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the reaction of 3-methoxyphenol with methoxymethyl chloride to form 3-methoxy-2-(methoxymethoxy)phenol. This intermediate is then reacted with methylthiol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-(Methoxymethoxy)phenylboronic acid
  • 2-Methoxyphenylboronic acid

Uniqueness

(3-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both methoxy and methoxymethoxy groups on the phenyl ring, along with a methylsulfane group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

1-methoxy-2-(methoxymethoxy)-3-methylsulfanylbenzene

InChI

InChI=1S/C10H14O3S/c1-11-7-13-10-8(12-2)5-4-6-9(10)14-3/h4-6H,7H2,1-3H3

InChI Key

KTAQDUAWTGVVRN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC=C1SC)OC

Origin of Product

United States

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